3-Methyl-7-azaindole-5-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Methyl-7-azaindole-5-boronic acid involves specific methods, which may vary depending on the literature. One notable approach is catalytic protodeboronation . In this process, pinacol boronic esters (including 1°, 2°, and 3° alkyl boronic esters) are subjected to a radical-based protodeboronation reaction. This method allows for the functionalization of boronic esters, leading to the formation of 3-Methyl-7-azaindole-5-boronic acid .
Molecular Structure Analysis
The molecular structure of 3-Methyl-7-azaindole-5-boronic acid consists of a pyrrolo[2,3-b]pyridine core with a boronic acid group attached at the 5-position. The presence of the methyl group at the 3-position further modifies its properties .
Scientific Research Applications
1. Catalysis in Organic Chemistry
3-Methyl-7-azaindole-5-boronic acid is utilized in the realm of organic chemistry, specifically in catalysis. For instance, boronic acids, including derivatives like 3-Methyl-7-azaindole-5-boronic acid, are instrumental in catalyzing highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals. This catalysis is vital for the synthesis of densely functionalized cyclohexanes, contributing significantly to the field of organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
2. Modular Synthesis Methods
In synthetic chemistry, 3-Methyl-7-azaindole-5-boronic acid plays a role in facilitating modular synthesis methods. A prominent example is its use in palladium-catalyzed tandem couplings of gem-dichloroolefins, enabling the synthesis of various substituted azaindoles or thienopyrroles (Fang, Yuen, & Lautens, 2007).
3. Fluorescent Chemosensors
Boronic acids, including 3-Methyl-7-azaindole-5-boronic acid, are integral in developing fluorescent chemosensors. These chemosensors are crucial for detecting biological active substances, playing a significant role in disease prevention, diagnosis, and treatment. The unique interactions of boronic acids with various molecules make them suitable for probing carbohydrates and bioactive substances (Huang et al., 2012).
4. Biomedical Applications
In the biomedical field, boronic acid polymers, which could involve derivatives like 3-Methyl-7-azaindole-5-boronic acid, find applications in treating various diseases, including HIV, obesity, diabetes, and cancer. These compounds' unique reactivity and solubility make them suitable for creating new biomaterials (Cambre & Sumerlin, 2011).
5. Sensing and Assembly Applications
3-Methyl-7-azaindole-5-boronic acid contributes to sensing and separation systems due to the ability of boronic acids to form stable boronate esters with diols. These properties are exploited in constructing sensors and separation systems for anions and saccharides (Bull et al., 2013).
properties
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJYMXXCGNAOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NC=C2C)N=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-YL)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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